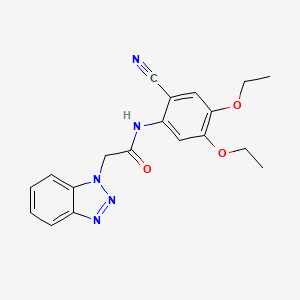![molecular formula C19H14BrN3S2 B3612506 3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B3612506.png)
3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole
Übersicht
Beschreibung
3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a phenyl group, a thienyl group, and a bromobenzyl sulfanyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by reduction of the corresponding ketone . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-amino-6-[(3-bromobenzyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile
Uniqueness
3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, along with the bromobenzyl and thienyl groups, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-phenyl-5-thiophen-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S2/c20-15-10-8-14(9-11-15)13-25-19-22-21-18(17-7-4-12-24-17)23(19)16-5-2-1-3-6-16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDHBTUUEYUILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-FLUOROPHENYL)-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B3612437.png)

![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3612458.png)
![2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B3612470.png)

![3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE](/img/structure/B3612477.png)

![ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3612492.png)
![ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE](/img/structure/B3612498.png)

![7-methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3612512.png)
![1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B3612518.png)
![4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE](/img/structure/B3612522.png)
![3-[4-(3-CHLORO-4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE](/img/structure/B3612524.png)
